molecular formula C18H16N4O3 B5640636 ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No. B5640636
M. Wt: 336.3 g/mol
InChI Key: QFNUTSJINRSJPE-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .


Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .


Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

Quinoxaline derivatives undergo various chemical reactions including Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions .

Scientific Research Applications

Anticancer Activity

Quinoxaline derivatives have been studied for their potential anticancer properties. The structure of ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate suggests it may interact with various biological targets involved in cancer progression. Research indicates that similar compounds have shown cytotoxic activities against connective-tissue tumor cell lines . This compound could be explored for its efficacy against gastrointestinal stromal tumors (GISTs), osteosarcoma U2OS, and leiomyosarcoma SK-LMS-1 cell lines.

Antiviral Properties

Quinoxaline derivatives are also recognized for their antiviral capabilities. Studies have highlighted the therapeutic potential of quinoxaline compounds against a range of viruses . Given the structural similarities, ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate could be investigated for its effectiveness in inhibiting viral replication and as a lead compound for the development of new antiviral drugs.

Proteomics Research

This compound has potential applications in proteomics research, where it could be used to study protein interactions and functions. Its unique structure may allow it to bind selectively to certain proteins, which can be useful in identifying protein targets for drug development .

Chemical Synthesis

In synthetic chemistry, this compound could serve as a precursor or an intermediate in the synthesis of more complex molecules. Its reactive sites make it a candidate for various chemical reactions, potentially leading to the discovery of new compounds with diverse biological activities .

Drug Resistance Research

Given the challenge of drug resistance in cancer treatment, this compound’s potential cytotoxic effects could be valuable in studying mechanisms of resistance. It may help in understanding how cancer cells evade the effects of chemotherapy and contribute to the development of more effective treatments .

Mechanism of Action

The mechanism of action of quinoxaline derivatives is diverse, depending on the specific derivative and its pharmacological activity. For example, some quinoxaline derivatives have been found to inhibit certain viruses .

Safety and Hazards

The safety and hazards of quinoxaline derivatives can vary widely, depending on the specific derivative. Some quinoxaline derivatives are used as drugs and are generally safe under prescribed conditions .

Future Directions

There is a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .

properties

IUPAC Name

ethyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-2-24-18(23)14-15-17(21-13-8-4-3-7-12(13)20-15)22(16(14)19)10-11-6-5-9-25-11/h3-9H,2,10,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNUTSJINRSJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-1-(2-furylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

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